molecular formula C15H26N2O B2791469 N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide CAS No. 1797165-74-2

N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide

Cat. No.: B2791469
CAS No.: 1797165-74-2
M. Wt: 250.386
InChI Key: NUQWOXAQFTYESM-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring substituted with a prop-2-yn-1-yl group and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide typically involves the reaction of piperidine derivatives with prop-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]acetamide
  • N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]butanamide

Uniqueness

N,N-diethyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]propanamide is unique due to its specific structural features, such as the presence of the prop-2-yn-1-yl group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N,N-diethyl-3-(1-prop-2-ynylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-4-11-16-12-9-14(10-13-16)7-8-15(18)17(5-2)6-3/h1,14H,5-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQWOXAQFTYESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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